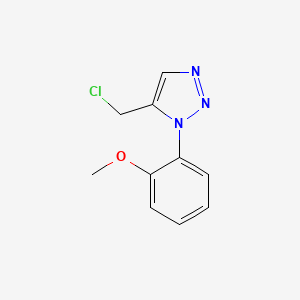

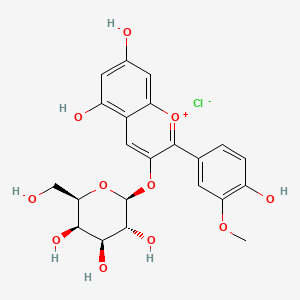

![molecular formula C13H21F3N2O2 B1473114 tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 2097962-49-5](/img/structure/B1473114.png)

tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

概要

説明

The compound is likely an organic molecule, given the presence of the tert-butyl group and the pyrrole ring in its name. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the hexahydropyrrolo[3,4-c]pyrrole ring. This ring system is a bicyclic structure, which could add to the complexity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoroethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .科学的研究の応用

Chemical Synthesis and Transformations

- The compound is involved in the thermal addition processes leading to the synthesis of various pyrrole derivatives. For instance, the reaction with 1-aryl-3,3,3-trifluoro-1-propynes followed by dehydrogenation yields methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates, indicating its utility in synthesizing fluorinated pyrrole compounds with potential application in materials science and pharmacology (Porta, Capuzzi, & Bettarini, 1994).

- The introduction of pentafluorosulfanyl groups into pyrrole derivatives through cycloaddition reactions underscores the compound's versatility in producing pyrrole carboxylic acid esters with enhanced chemical properties for further synthetic applications (Dolbier & Zheng, 2009).

- A scalable synthesis method for tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate highlights its significance in generating pharmacologically important intermediates, leveraging cost-effective and high-yielding processes suitable for commercial-scale production (Bahekar et al., 2017).

Pharmacological Intermediate Development

- The compound serves as a precursor in the synthesis of hexahydrocyclopentapyrrolone derivatives, a crucial pharmacophore for a variety of pharmacological activities. The efficient synthesis pathway developed for tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate facilitates the exploration of new drugs and therapeutic agents by providing a reliable source of complex pyrrole-based scaffolds (Bahekar et al., 2017).

作用機序

Target of Action

Many pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and could be identified through experimental studies such as binding assays or computational methods like molecular docking .

Mode of Action

The mode of action would depend on the specific target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a particular metabolite. If the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in cell signaling .

Biochemical Pathways

The affected pathways would depend on the specific target and the role of that target in cellular processes. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway might be upregulated or downregulated, leading to changes in the levels of various metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups might influence how well the compound is absorbed in the gut, how it is distributed throughout the body, how it is metabolized by the liver, and how it is excreted in the urine or feces .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the mode of action. For example, if the compound inhibits an enzyme, this might lead to a decrease in the production of a particular metabolite, which could have various downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at particular pH levels or temperatures, and the presence of other molecules might enhance or inhibit the compound’s action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O2/c1-12(2,3)20-11(19)18-6-9-4-17(5-10(9)7-18)8-13(14,15)16/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKMAPXZFPLVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

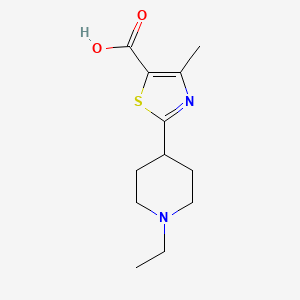

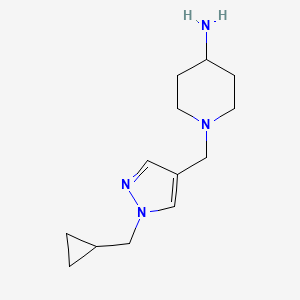

![3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1473031.png)

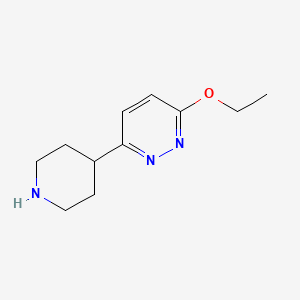

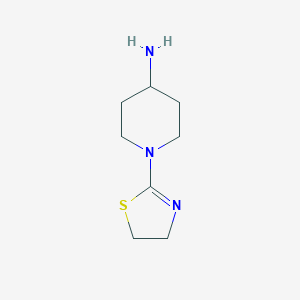

![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)

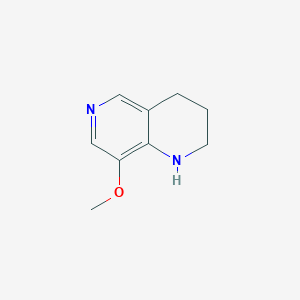

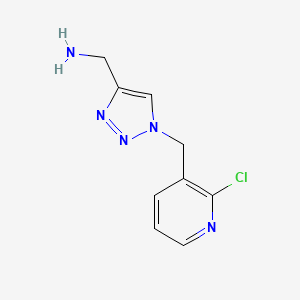

![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)

![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)

![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)

![1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1473054.png)